molecular formula C19H16N2O5S B2520886 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate CAS No. 877635-52-4

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate

Cat. No.: B2520886
CAS No.: 877635-52-4
M. Wt: 384.41
InChI Key: LFCFDODDJWULJS-UHFFFAOYSA-N
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Description

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate is a chemical research compound designed for investigative applications. It is a synthetic small molecule based on a 4-oxo-4H-pyran-3-yl ester core, a structure recognized as a versatile building block in medicinal chemistry and organic synthesis . This core structure is frequently employed in the creation of diverse molecular frameworks with potential biological activity, including the development of functional receptor antagonists . The specific structural motif of a 4-oxo-4H-pyran core linked via a sulfanylmethyl bridge to a heterocycle is a key feature in known bio-active molecules, such as the functional APJ receptor antagonist ML221 . This suggests its potential application in researching G-protein-coupled receptor (GPCR) signaling pathways. Furthermore, pyran-ester derivatives have been investigated for various biological activities, including antidiabetic effects through mechanisms like AMP-activated protein kinase (AMPK) activation . This compound is intended for research purposes by qualified scientific professionals. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-2-24-16-7-4-3-6-14(16)18(23)26-17-11-25-13(10-15(17)22)12-27-19-20-8-5-9-21-19/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCFDODDJWULJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a pyran ring precursor, followed by the introduction of the ethoxybenzoate group through esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Its unique structure allows for interactions with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Preliminary studies suggest potential therapeutic applications, including antimicrobial and anticancer activities, due to its ability to interfere with specific biological pathways.

    Industry: The compound’s reactivity and stability make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate exerts its effects is primarily through its interaction with molecular targets, such as enzymes or receptors. The pyrimidine moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The sulfur atom in the pyrimidine ring may also play a role in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate with structurally related compounds, focusing on molecular features, physicochemical properties, and commercial availability:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Availability & Price (USD)
This compound (Target Compound) C₁₉H₁₈N₂O₅S 398.42 Features a 2-ethoxybenzoate ester and unsubstituted pyrimidine ring. Not explicitly listed in evidence; analogs suggest potential synthesis via custom routes.
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate C₁₈H₁₄N₂O₄S 354.38 Replaces 2-ethoxybenzoate with 2-phenylacetate; reduced oxygen content and increased aromaticity. Available: 1 mg ($574), 100 mg ($1,654) .
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate C₂₂H₂₂N₂O₆S 442.50 Adds methyl group to pyrimidine and diethoxy substitution on benzoate; higher molecular weight. No commercial availability data provided; likely a research-grade analog.
4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2-phenoxypropanoate C₂₂H₁₇N₃O₆S₃ 515.60 Replaces pyrimidine with a thiadiazol-thiophene hybrid; introduces phenoxypropanoate ester. No commercial data; complex structure suggests specialized applications (e.g., kinase inhibition).

Structural and Functional Insights

  • Pyrimidine vs.
  • Ester Group Variations : The 2-ethoxybenzoate group in the target compound provides moderate hydrophobicity compared to the more polar 3,4-diethoxybenzoate in . The phenylacetate group in lacks ether oxygen atoms, increasing lipophilicity but reducing hydrogen-bonding capacity.
  • Molecular Weight Trends : The target compound (398.42 g/mol) falls between the lighter phenylacetate analog (354.38 g/mol) and the heavier diethoxy-substituted derivative (442.50 g/mol), suggesting a balance between solubility and bioavailability.

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. Its potential biological activities are attributed to the presence of functional groups and heterocyclic components that may interact with various biological targets.

Chemical Structure and Properties

This compound features a pyran ring fused with a pyrimidine moiety, characterized by a sulfur atom linked to a pyrimidine group. The molecular formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S with a molecular weight of approximately 358.40 g/mol.

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine component may interact with nucleic acids, while the pyran ring could facilitate binding to proteins involved in various signaling pathways.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran exhibit significant antimicrobial properties. For instance, related compounds have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

CompoundActivity TypeTarget Organisms
4-oxo derivativesAntibacterialS. aureus, E. coli
Thienopyrimidinone derivativesAntimycobacterialM. tuberculosis, M. avium

Cardiovascular Effects

Research has identified the compound as a functional antagonist of the apelin receptor (APJ), which plays a crucial role in cardiovascular homeostasis. This interaction suggests potential therapeutic applications in treating cardiovascular diseases .

Case Studies

  • Antimicrobial Evaluation : In vitro studies have demonstrated that derivatives of this compound possess significant antibacterial and antimycobacterial activity. The minimum inhibitory concentration (MIC) for potent compounds was established, indicating their effectiveness at low concentrations .
  • Cardiovascular Research : A study focused on the apelin/APJ system revealed that 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran derivatives exhibited selective antagonistic effects on APJ, highlighting their potential in cardiovascular therapeutics .

Q & A

Basic: What are the standard synthetic protocols for preparing this compound, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step reactions, starting with pyran derivatives and pyrimidine sulfanyl precursors. Key steps include:

  • Sulfanyl linkage formation : Reaction between a pyran-derived intermediate (e.g., 4-oxo-4H-pyran) and a pyrimidine sulfanyl precursor under basic conditions. Catalysts like triethylamine may facilitate nucleophilic substitution .
  • Esterification : Coupling the intermediate with a 2-ethoxybenzoate group using carbodiimide coupling agents (e.g., DCC) in anhydrous solvents like dichloromethane .
  • Optimized conditions : Temperature (60–80°C), inert atmosphere (N₂/Ar), and solvent choice (ethanol or DMF) significantly impact yield and purity .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Spectroscopic methods : ¹H/¹³C NMR to confirm functional groups (e.g., pyran carbonyl at ~170 ppm, pyrimidine protons at 6.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ ion matching C₂₁H₁₉N₂O₅S) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can reaction parameters be optimized to address low yields in the sulfanyl-methyl linkage step?

  • Catalyst screening : Test palladium or copper catalysts to enhance coupling efficiency, as seen in analogous thiazolo-pyrimidine syntheses .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to improve solubility of intermediates .
  • Kinetic studies : Use in-situ FTIR or LC-MS to monitor reaction progress and identify byproducts (e.g., sulfoxide formation due to over-oxidation) .

Advanced: What methodologies are used to evaluate this compound’s potential as an enzyme inhibitor?

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorescence-based substrates .
  • Docking simulations : Perform molecular docking (AutoDock Vina) to predict binding interactions with active sites, leveraging the pyrimidine and benzoate moieties’ electron-rich regions .
  • Selectivity profiling : Screen against a panel of related enzymes to identify off-target effects .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (DMSO vs. ethanol) .
  • Metabolic stability tests : Evaluate compound degradation in liver microsomes to clarify discrepancies in potency .
  • Batch analysis : Compare purity and stereochemistry (via chiral HPLC) of samples used in conflicting studies .

Advanced: What mechanistic insights exist for this compound’s interaction with biological targets?

  • Kinetic studies : Use surface plasmon resonance (SPR) to determine binding kinetics (kₐₙ, kₒff) for receptor-ligand interactions .
  • Isotopic labeling : Incorporate ³H or ¹⁴C labels to track metabolic pathways and identify active metabolites .
  • Computational modeling : Density Functional Theory (DFT) calculations to map electron distribution in the pyrimidine ring, predicting nucleophilic attack sites .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Substituent variation : Replace the 2-ethoxy group with electron-withdrawing (e.g., -F) or donating (-OCH₃) groups to modulate electron density .
  • Scaffold hopping : Substitute the pyran ring with thiophene or chromone systems to improve solubility or binding affinity .
  • Fragment-based design : Use X-ray crystallography (as in ) to identify critical hydrogen-bonding interactions for lead optimization .

Advanced: What factors influence the compound’s stability during storage and in biological matrices?

  • Photodegradation : Store in amber vials under N₂ to prevent light- or oxygen-induced decomposition of the sulfanyl group .
  • pH sensitivity : Test stability in buffers (pH 4–9) to identify optimal conditions for in vivo studies .
  • Lyophilization : Assess freeze-dried formulations to enhance shelf-life compared to liquid stocks .

Advanced: How can regioselectivity challenges in modifying the pyrimidine ring be addressed?

  • Directed ortho-metalation : Use bulky directing groups (e.g., -SiMe₃) to control substitution sites during functionalization .
  • Protecting groups : Temporarily block reactive sites (e.g., pyran carbonyl) with tert-butyldimethylsilyl (TBS) groups .
  • Cross-coupling : Apply Suzuki-Miyaura reactions with aryl boronic acids to introduce substituents at specific positions .

Advanced: What experimental designs are suitable for assessing environmental fate and ecotoxicity?

  • Biodegradation assays : Use OECD 301 guidelines to measure degradation rates in aqueous systems .
  • Ecotoxicology : Test acute toxicity in Daphnia magna and algae to establish EC₅₀ values .
  • Adsorption studies : Evaluate soil sorption coefficients (Kd) using batch equilibrium methods .

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